Pyridine, 3-(4-tolylamino)-

描述

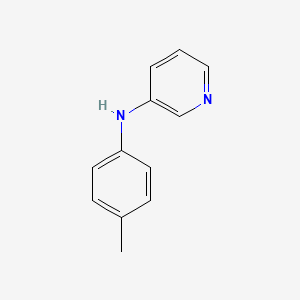

Pyridine, 3-(4-tolylamino)- is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine, 3-(4-tolylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(4-tolylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Pyridine derivatives are widely studied for their pharmacological properties. Pyridine, 3-(4-tolylamino)- has been investigated for potential use in various therapeutic areas:

- Antimicrobial Activity : Research has shown that pyridine derivatives exhibit antimicrobial properties. For instance, compounds similar to Pyridine, 3-(4-tolylamino)- have demonstrated activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. Molecular docking studies indicate favorable binding interactions with bacterial regulatory proteins, suggesting potential as antimicrobial agents .

- Anticancer Properties : The compound has been explored for its anticancer effects. Some studies indicate that pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies highlight the importance of the amino group in enhancing biological activity against cancer cell lines .

Material Science Applications

Pyridine derivatives are also utilized in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Pyridine, 3-(4-tolylamino)- is being investigated as a component in OLEDs due to its photophysical properties. Studies have shown that modifying the position of substituents on the pyridine ring can enhance fluorescence and electroluminescence characteristics, making these compounds suitable for high-efficiency light-emitting applications .

- Fluorescent Probes : The compound has been synthesized to develop fluorescent probes for biological imaging. Its ability to exhibit strong fluorescence under specific conditions makes it valuable for tracking cellular processes in real-time .

Synthetic Applications

In synthetic chemistry, Pyridine, 3-(4-tolylamino)- serves as an important intermediate:

- Synthesis of Complex Molecules : This compound is often used as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions, facilitating the construction of diverse molecular architectures .

- Catalysis : Pyridine derivatives have been employed as catalysts or ligands in various organic transformations. The nitrogen atom in the pyridine ring can coordinate with metal centers, enhancing catalytic activity and selectivity in reactions such as cross-coupling and oxidation processes .

Table 1: Biological Activities of Pyridine Derivatives

Table 2: Synthetic Applications of Pyridine Derivatives

| Application Type | Description | Reference |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | |

| Catalysis | Ligand for metal-catalyzed reactions |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of pyridine derivatives against Pseudomonas aeruginosa. The results indicated that modifications at the amino position significantly enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics .

- OLED Performance Optimization : Research on OLEDs incorporating pyridine derivatives demonstrated that altering substituent positions improved fluorescence efficiency and stability under operational conditions. This study provides insights into designing next-generation light-emitting materials .

- Synthesis Pathway Development : A recent synthesis study outlined efficient routes to obtain pyridine derivatives, including Pyridine, 3-(4-tolylamino)- from simpler precursors through multi-step reactions. This work emphasizes the importance of optimizing synthetic routes for better yield and purity .

化学反应分析

Reaction Example:

Starting Material : 4-Chloropyridine-3-sulfonamide

Reagent : m-Toluidine

Conditions :

-

Solvent: n-Propanol or water

-

Temperature: 90–105°C

-

Time: 2–3 hours

Mechanism :

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing sulfonamide group activates the pyridine ring, facilitating displacement of the chloride by the p-tolylamine nucleophile .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 90–105°C | |

| Catalyst | None (thermal activation) | |

| Purification | Recrystallization (MeOH/H₂O) | |

| Melting Point | 169–173°C |

Cyclocondensation Reactions

3-(4-Tolylamino)pyridine derivatives participate in multicomponent cyclization reactions to form fused heterocycles.

Example: Formation of Pyrazolo[3,4-b]pyridines

Reactants :

-

Arylglyoxals

-

Pyrazol-5-amines

-

Cyclohexane-1,3-diones

Conditions :

-

Solvent: Ethanol or acetic acid

-

Catalyst: None or Brønsted acids

-

Temperature: 80–120°C

Outcome :

Stereoselective synthesis of cyclopenta[ d]pyrazolo[3,4-b]pyridines with exocyclic double bonds .

Key Data:

| Product Type | Conditions | Yield |

|---|---|---|

| Tricyclic Pyrazolopyridines | Microwave-assisted, 100°C | 75–82% |

| Pyrroloquinolones | Thermal, 120°C | 61–68% |

Buchwald–Hartwig Cross-Coupling

The p-tolylamino group enables palladium-catalyzed coupling with aryl halides to form C–N bonds.

Reaction Example:

Substrate : 5-Halo-1,2,3-triazoles

Reagent : Aryl halides or amines

Catalyst : Pd(OAc)₂/XPhos

Outcome :

Synthesis of N-aryl-1,2,3-triazoles with electron-withdrawing or donating substituents .

Sulfonation and Functionalization

The sulfonamide group in derivatives like 4-(m-tolylamino)pyridine-3-sulfonamide undergoes further functionalization:

Sulfonation Example:

Starting Material : 4-Hydroxypyridine

Reagents : Fuming H₂SO₄ (20% SO₃)

Conditions : 190°C, 10 hours

Outcome :

Sulfonation at the 3-position of the pyridine ring, yielding 4-hydroxypyridine-3-sulfonic acid .

Stability and Reactivity Trends

-

Thermal Sensitivity : The compound decomposes above 170°C, requiring refrigeration (0–10°C) for storage .

-

pH-Dependent Solubility : Insoluble in acidic conditions but soluble in polar aprotic solvents (e.g., DMSO, MeOH) .

Reaction Mechanisms and Spectroscopic Validation

属性

CAS 编号 |

285991-95-9 |

|---|---|

分子式 |

C12H12N2 |

分子量 |

184.24 g/mol |

IUPAC 名称 |

N-(4-methylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C12H12N2/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h2-9,14H,1H3 |

InChI 键 |

VSMARCBHVFVKKN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)NC2=CN=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。